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Compound of Interest

Compound Name: 2-Hydroxypropiophenone

CAS No.: 5650-40-8

Cat. No.: B1664086 Get Quote

Executive Summary
2-Hydroxypropiophenone (2-HPP) serves as a critical intermediate in pharmaceutical

synthesis and a high-efficiency photoinitiator in polymer chemistry.[1] Its solubility behavior is

governed by a competitive internal architecture: a hydrophilic

-hydroxyl ketone motif fighting against a lipophilic phenyl ring.[1]

This guide provides a definitive analysis of 2-HPP’s solubility. The core finding is that 2-HPP

exhibits a "Janus-faced" solubility profile: it is sparingly soluble in water (~1.95 g/L) due to the

hydrophobic effect of the aromatic ring, yet miscible or highly soluble in polar organic solvents

(Ethanol, Acetone, DMSO) where dipole-dipole interactions and hydrogen bonding dominate.[1]

Understanding this dichotomy is essential for optimizing reaction yields and designing stable

drug delivery systems.

Chemical Identity & Physicochemical Framework[1]
[2][3][4][5][6]
Before analyzing solubility, we must rigorously define the substrate. The term "2-
hydroxypropiophenone" is chemically ambiguous and can refer to two distinct isomers. For

the purpose of this guide, we focus on the
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-hydroxy ketone derivative, which is the functional standard in drug development and photo-
curing applications.[1]

Structural Disambiguation

Feature
Target Compound (

-Hydroxy)
Phenolic Isomer (Ortho)

IUPAC Name
2-Hydroxy-1-phenylpropan-1-

one

1-(2-Hydroxyphenyl)propan-1-

one

Common Name -Hydroxypropiophenone 2'-Hydroxypropiophenone

CAS Number 5650-40-8 (or 565-63-9) 610-99-1

Structure Ph-C(=O)-CH(OH)-CH
(HO)Ph-C(=O)-CH

-CH

Key Property
Chiral center at C2;

Photoactive
Phenolic acidity; Metal chelator

Physicochemical Parameters (2-HPP)
Molecular Weight: 150.17 g/mol [1][2][3]

Physical State: Liquid or low-melting solid (MP ~20–22 °C depending on purity/isomer).[1]

LogP (Octanol/Water): 1.4 – 1.6 (Moderate Lipophilicity).[1]

pKa: ~13 (Alcoholic OH) – It does not deprotonate at physiological pH.[1]

H-Bond Donors: 1

H-Bond Acceptors: 2

Solubility Thermodynamics: The Mechanism
Solubility is not merely "dissolving"; it is a thermodynamic negotiation between Solute-Solute

forces (crystal lattice/cohesion) and Solute-Solvent forces (solvation).[1]
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The Thermodynamic Cycle
The dissolution of 2-HPP involves breaking the cohesive forces of the pure liquid/solid and

forming new interactions with the solvent.[1]

In Water: The phenyl ring acts as a "structure maker," organizing water molecules into an

entropically unfavorable "iceberg" structure (hydrophobic effect).[1] The hydroxyl group

attempts to H-bond, but it cannot overcome the energy penalty of the phenyl ring's disruption

of the water network.[1] Result: Low Solubility.

In Organic Solvents (e.g., Ethanol): The ethyl chain of ethanol interacts favorably with the

phenyl ring (Van der Waals), while the hydroxyl group of ethanol H-bonds with the ketone

and hydroxyl of 2-HPP.[1] Result: High Solubility/Miscibility.

Pure 2-HPP
(Solute-Solute Interactions)

Cavity Formation
(Endothermic +)ΔH_fusion

Solvation
(Exothermic -)

+ Solvent

Dissolved State
(Equilibrium)

ΔG_sol < 0
Precipitation

(if Saturation > Ksp)

Click to download full resolution via product page

Figure 1: Thermodynamic cycle of dissolution.[1] For 2-HPP in water, the energy cost of Cavity

Formation outweighs the Solvation energy.[1]

Comparative Solubility Profile
The following data aggregates experimental values and high-confidence predictive models

(COSMO-RS) for 2-HPP (CAS 5650-40-8).

Table 1: Solubility in Key Solvents (at 25°C)
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Solvent
Category

Solvent
Solubility
Assessment

Approx. Limit
(g/L)

Mechanistic
Insight

Aqueous Water (pH 7)
Sparingly

Soluble
~1.95 g/L

Hydrophobic

effect of phenyl

ring dominates.

[1]

Polar Protic Ethanol
Miscible / Freely

Soluble
>500 g/L

Perfect polarity

match; H-

bonding +

lipophilic

compatibility.[1]

Polar Protic Methanol Miscible >500 g/L

High dielectric

constant aids

solvation of the

ketone.[1]

Polar Aprotic Acetone Freely Soluble >400 g/L

Dipole-dipole

interactions

between

carbonyls.[1]

Polar Aprotic DMSO Freely Soluble >500 g/L

Strong solvation

of the hydroxyl

proton.[1]

Non-Polar Chloroform Soluble >200 g/L

Interaction with

chlorinated

solvent via

dipole.[1]

Non-Polar Hexane
Moderately

Soluble
~50-100 g/L

Soluble due to

lipophilic phenyl

ring, but limited

by polar OH

group.[1]
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Critical Note for Formulators: 2-HPP is often a liquid or low-melting solid.[1] In solvents like

Ethanol or Acetone, it does not just "dissolve"; it is often miscible in all proportions, meaning it

forms a single phase regardless of concentration.

Experimental Protocols
To validate solubility for specific formulation requirements (e.g., creating a 10mM stock solution

for bioassays), use the following Thermodynamic Shake-Flask Protocol. This is the "Gold

Standard" for solubility determination.

Reagents & Equipment
Analyte: 2-Hydroxypropiophenone (>98% purity).[1]

Solvents: HPLC-grade Water, Ethanol, Octanol (for LogP validation).

Detection: HPLC-UV (Agilent 1200 series or equivalent) or UV-Vis Spectrophotometer.[1]

Wavelength: 254 nm (Strong absorption by the phenyl ketone chromophore).[1]

Workflow Methodology
Saturation: Add excess 2-HPP to the solvent in a glass vial. Since 2-HPP may be liquid,

ensure a visible phase separation (droplets or bottom layer) persists.[1]

Equilibration: Agitate at 25°C for 24–48 hours.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved

phase.

Sampling: Carefully withdraw the supernatant.[1] Crucial: Filter through a 0.22 µm PTFE filter

(hydrophobic) for organic solvents or PVDF (hydrophilic) for water to remove micro-droplets.

[1]
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Quantification: Dilute the supernatant into the linear range of the UV detector and analyze.
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Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Implications for Drug Development[1]
Synthesis & Purification

Reaction Solvent: Use Ethanol or Isopropanol for reactions involving 2-HPP.[1] Its high

solubility ensures homogeneous kinetics.

Work-up/Extraction: Use the Water/Chloroform or Water/Ethyl Acetate system.[1] Since 2-

HPP has a LogP of ~1.4 and low water solubility (~2 g/L), it will partition efficiently into the

organic layer (Extraction Efficiency > 95% with 3 washes).[1]

Formulation Strategy
Co-solvent Systems: If an aqueous formulation is required, water alone is insufficient.[1] Use

a co-solvent system: PEG400 (10-20%) or Ethanol (10%) can increase aqueous solubility by

orders of magnitude.[1]

Cyclodextrins: The phenyl ring fits well into

-cyclodextrin cavities.[1] Complexation can improve aqueous solubility for biological testing
without using toxic organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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